molecular formula C11H12O4 B127036 Monopropyl Phthalate CAS No. 4376-19-6

Monopropyl Phthalate

Cat. No. B127036
CAS RN: 4376-19-6
M. Wt: 208.21 g/mol
InChI Key: NFOQRIXSEYVCJP-UHFFFAOYSA-N
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Description

Monopropyl Phthalate is a type of phthalate, a family of compounds primarily used as plasticizers in polyvinyl chloride (PVC) products . It is also known as 1,2-Benzenedicarboxylic Acid 1-Propyl Ester . The CAS number for Monopropyl Phthalate is 4376-19-6 . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .


Molecular Structure Analysis

Monopropyl Phthalate has a molecular formula of C11H12O4 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Phthalates, including Monopropyl Phthalate, are known to undergo various chemical reactions. They can be degraded by microorganisms under aerobic, anaerobic, and facultative conditions . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .


Physical And Chemical Properties Analysis

Phthalates have various physical and chemical properties that influence their behavior in the environment. The air and water solubilities of phthalates decrease by orders of magnitude from short alkyl chain phthalates to long alkyl chain phthalates . The octanol-water partition coefficient, a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Scientific Research Applications

Environmental and Health Impact Studies

  • Monopropyl phthalate, as part of the broader category of phthalates, is extensively studied for its environmental and health impacts. Phthalates, including monopropyl phthalate, are multifunctional chemicals prevalent in consumer and personal care products, plastics, and medical devices. The research has explored their potential as reproductive and developmental toxicants, revealing measurable levels in a significant portion of the population. For example, a study by Hauser et al. (2004) highlighted the presence of phthalates in medications, potentially contributing to human exposure (Hauser, Duty, Godfrey-Bailey, & Calafat, 2004).

Exposure and Risk Studies

  • Exposure to phthalates, including monopropyl phthalate, has been linked to various health risks. López-Carrillo et al. (2009) examined the association between urinary concentrations of phthalate metabolites and breast cancer risk, indicating potential health concerns (López-Carrillo, Hernández-Ramírez, Calafat, Torres-Sánchez, Galván-Portillo, Needham, Ruiz-Ramos, & Cebrián, 2009). Duty et al. (2005) explored the relationship between personal care product use and urinary levels of phthalate metabolites, shedding light on everyday exposure sources (Duty, Ackerman, Calafat, & Hauser, 2005).

Mechanistic and Toxicological Studies

  • The mechanisms by which phthalates, including monopropyl phthalate, affect human health are an active area of research. Hurst and Waxman (2003) investigated the activation of PPARalpha and PPARgamma by environmental phthalate monoesters, providing insights into the molecular basis for potential adverse health effects associated with phthalate exposure (Hurst & Waxman, 2003).

Biomonitoring and Assessment Studies

Epidemiological and Population Studies

  • Understanding the prevalence and impact of phthalate exposure, including monopropyl phthalate, in various populations, is crucial. Fromme et al. (2007) investigated the occurrence and daily variation of phthalate metabolites in the urine of an adult population, providing important data on exposure levels and variability (Fromme, Bolte, Koch, Angerer, Boehmer, Drexler, Mayer, & Liebl, 2007).

Safety And Hazards

Phthalates, including Monopropyl Phthalate, are of concern due to their toxicity and the evidence of pervasive human and environmental exposure to these chemicals . They have been detected in food and also measured in humans . Adverse effects on the development of the reproductive system in male laboratory animals are the most sensitive health outcomes from phthalate exposure .

properties

IUPAC Name

2-propoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQRIXSEYVCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195926
Record name 1,2-Benzenedicarboxylic acid, monopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monopropyl Phthalate

CAS RN

4376-19-6
Record name Monopropyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monopropyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC309966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, monopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOPROPYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
OJ Onipede, GO Adewuyi, AI Ayede… - International Journal …, 2021 - Taylor & Francis
Studies had suggested possible association between polymer products and phthalate esters exposures in humans, but only a few had studied the level of phthalates that leaches out of …
Number of citations: 7 www.tandfonline.com
Y Okamoto, C Toda, K Ueda, K Hashizume… - Journal of Health …, 2011 - jstage.jst.go.jp
Pharmacy, Meijo University, 150 Yagotoyama, Tempaku-ku, Nagoya 468–8503, Japan. Tel.:+ 81-52-839-2676; Fax:+ 81-52-834-8090; E-mail: kojiman@ meijo-u. ac. jp formed via …
Number of citations: 22 www.jstage.jst.go.jp
C Sun, G Zhang, H Zheng, N Liu, M Shi, X Luo… - Aquatic Toxicology, 2019 - Elsevier
… de-esterification that DPrP is hydrolyzed to monopropyl phthalate (MPP) and then PA. The … -esterification, in which DPrP is hydrolyzed to monopropyl phthalate (MPP) and then PA. The …
Number of citations: 20 www.sciencedirect.com
K Maruyama, K Akita, C Naitou, M Yoshida… - Journal of …, 2005 - academic.oup.com
An esterase that specifically hydrolyzes medium-chain (C 3 –C 5 ) monoalkyl phthalates was purified from phthalate-grown Micrococcus sp. YGJ1. The enzyme activity was split into two …
Number of citations: 53 academic.oup.com
PJ Lapinskas, S Brown, LM Leesnitzer, S Blanchard… - Toxicology, 2005 - Elsevier
… Some monoester phthalates interacted with both receptors, including, monohexyl phthalate and monooctyl phthalate, but not shorter chain phthalates (monopropyl phthalate, MBP, …
Number of citations: 198 www.sciencedirect.com
N Caballero-Casero, G Castro, M Bastiaensen, C Gys… - Chemosphere, 2021 - Elsevier
… Conversely, the di-n-nonyl phthalate glucuronide, methylated product of dimethyl terephthalate, and monopropyl phthalate (MPrP), compounds had higher %DF in the female urine. …
Number of citations: 23 www.sciencedirect.com
T Nishioka, M Iwata, T Imaoka, M Mutoh… - Applied and …, 2006 - Am Soc Microbiol
… Recently, an enzyme that hydrolyzes lower monoalkyl phthalates, such as monobutyl phthalate, monopentyl phthalate, and monopropyl phthalate, was purified from Micrococcus sp. …
Number of citations: 88 journals.asm.org
TN Lovekamp, BJ Davis - Toxicology and applied pharmacology, 2001 - Elsevier
The female reproductive toxicity of di-(2-ethylhexyl) phthalate and its active metabolite mono-(2-ethylhexyl) phthalate (MEHP) is attributed to suppression of ovarian granulosa cell …
Number of citations: 303 www.sciencedirect.com
J Wu, X Liao, F Yu, Z Wei, L Yang - Applied Microbiology and …, 2013 - Springer
A dibutyl phthalate (DBP) transforming bacterium, strain M673, was isolated and identified as Acinetobacter sp. This strain could not grow on dialkyl phthalates, including dimethyl, …
Number of citations: 77 link.springer.com
JC Corton, PJ Lapinskas - Toxicological Sciences, 2005 - academic.oup.com
Many phthalate ester plasticizers are classified as peroxisome proliferators (PP), a large group of industrial and pharmaceutical chemicals. Like PP, exposure to some phthalates …
Number of citations: 196 academic.oup.com

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